Tridecanedioic acid, also known as brassylic acid, is a long-chain dicarboxylic acid with potential applications in various fields, including medicine, biochemistry, and industry. While not directly studied in the provided papers, related compounds such as triiodothyroacetic acid (TRIAC) and triterpenic acids have been extensively researched due to their biological activities and therapeutic potential. These compounds interact with nuclear receptors and various signaling pathways, influencing metabolic processes, energy balance, and gene expression, which could provide insights into the potential applications of tridecanedioic acid.
The mechanism of action (MOA) of triiodothyroacetic acid (TRIAC) and related compounds involves their interaction with nuclear receptors and signaling pathways. TRIAC, a metabolite of triiodothyronine (T3), has a high affinity for T3 nuclear receptors and has been shown to reverse glucocorticoid-induced skin atrophy by increasing skin thickness and improving the structure of elastic fibers1. It also exhibits thermogenic effects in adipose tissues, potentially regulating energy balance without adverse effects on the thyroid axis23. Furthermore, TRIAC has been used to treat thyroid hormone resistance by suppressing pituitary secretion of thyroid-stimulating hormone (TSH) with minimal metabolic effects45. Triterpenic acids, another class of compounds, have been found to possess various therapeutic properties, including anticancer, anti-inflammatory, and antidiabetic effects. Their MOA involves several signaling pathways such as PI3/AKT/mTOR, TNF-alpha/NF-kappa B, and JNK-p38, which trigger their biological activities69.
The applications of triiodothyroacetic acid and triterpenic acids in various fields are vast due to their diverse biological activities. TRIAC has been used in clinical settings to treat skin atrophy and thyroid hormone resistance, demonstrating its potential in dermatology and endocrinology145. Its thermogenic effects suggest possible applications in weight management and metabolic disorders23. Triterpenic acids have shown promise in cancer therapy due to their antiproliferative and pro-apoptotic activities, as well as in the treatment of chronic diseases such as diabetes and cardiovascular disorders due to their anti-inflammatory and cardioprotective properties69. Additionally, aliphatic dioic acids, which are structurally related to tridecanedioic acid, have been proposed as alternative nutrients in parenteral nutrition and have been shown to augment insulin release in pancreatic islets, indicating potential applications in nutrition and diabetes management8.
CAS No.: 1460-73-7
CAS No.: 66609-69-6
CAS No.: 30655-48-2
CAS No.: 1453-24-3
CAS No.: 1359828-78-6
CAS No.: 2530-99-6